![molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8](/img/structure/B179839.png)
Imidazo[1,2-a]pyridine-3-sulfonic acid
Overview
Description
Imidazo[1,2-a]pyridine-3-sulfonic acid is a chemical compound with the CAS Number: 112581-51-8 . It has a molecular weight of 198.2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been developed over the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
The construction of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .
Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-3-sulfonic acid is a solid compound . It should be stored in a sealed container in a dry, room temperature environment . More specific physical and chemical properties may be found in the referenced materials .
Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly as anti-cancer drugs . Their structural properties allow for the development of compounds that can target specific cancer cells with high efficacy .
Material Science
This compound is also valuable in material science due to its structural character. It can be used in the creation of new materials with specific properties, such as enhanced durability or conductivity .
Optoelectronic Devices
The luminescent properties of Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives make them suitable for use in optoelectronic devices . These applications include light-emitting diodes (LEDs) and other devices that require materials capable of emitting light when an electric current is applied .
Sensors
Due to their sensitive luminescent responses, these compounds are used in the development of sensors. They can detect various environmental changes or substances, making them useful in both industrial and environmental monitoring .
Confocal Microscopy and Imaging
Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives serve as emitters for confocal microscopy and imaging. This application is crucial in biological research where high-resolution imaging is required to study cellular structures and functions .
Covalent Inhibitors Development
Recent research has explored the potential of Imidazo[1,2-a]pyridine as a core backbone for the development of covalent inhibitors, particularly targeting KRAS G12C inhibitors facilitating by Groebke-Blackburn-Bienaymè reaction (GBB reaction) .
Drug Discovery
The “drug prejudice” scaffold nature of Imidazo[1,2-a]pyridine makes it a significant moiety in drug discovery efforts, aiding in the synthesis of new therapeutic agents .
Chemical Synthesis
Imidazo[1,2-a]pyridine-3-sulfonic acid is also used in chemical synthesis processes, serving as a building block for creating complex molecules with potential applications across various fields .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-sulfonic acid and its analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are the pathogens causing tuberculosis.
Mode of Action
It is known that the compound interacts with its targets, leading to significant activity against mdr-tb and xdr-tb
Biochemical Pathways
Given its anti-tb activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of tb-causing pathogens .
Pharmacokinetics
One of the analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting potential bioavailability.
Result of Action
The result of the action of Imidazo[1,2-a]pyridine-3-sulfonic acid is the inhibition of the growth and proliferation of TB-causing pathogens, leading to significant activity against MDR-TB and XDR-TB . This implies that the compound has a potent anti-TB effect.
Safety and Hazards
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAKLCCPOHSRQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560105 | |
Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-3-sulfonic acid | |
CAS RN |
112581-51-8 | |
Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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